molecular formula C8H12N2O3S B2706082 2-(4-Aminophenoxy)ethane-1-sulfonamide CAS No. 1341658-06-7

2-(4-Aminophenoxy)ethane-1-sulfonamide

Cat. No.: B2706082
CAS No.: 1341658-06-7
M. Wt: 216.26
InChI Key: BRMWXBXLAUSXLI-UHFFFAOYSA-N
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Description

2-(4-Aminophenoxy)ethane-1-sulfonamide is a chemical compound with the CAS Number: 1341658-06-7 . It has a molecular weight of 216.26 . The IUPAC name of this compound is 2-(4-aminophenoxy)ethanesulfonamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12N2O3S/c9-7-1-3-8(4-2-7)13-5-6-14(10,11)12/h1-4H,5-6,9H2,(H2,10,11,12) . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a powder . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Chromatographic and Spectroscopic Studies

Tetraalkylammonium sulfonates, including compounds similar to 2-(4-Aminophenoxy)ethane-1-sulfonamide, have been characterized for their solvent properties and potential use in chromatographic applications. These compounds exhibit unique solvent properties and wide usable temperature ranges, making them suitable as stationary phases for gas chromatography. The detailed analysis highlighted their strong orientation and solvent hydrogen bond acceptor capacity, with a noted weak hydrogen bond donor capacity due to the preferential involvement of their functional groups in the formation of anion association complexes (Poole, Shetty, & Poole, 1989).

Novel Microbial Degradation Pathway

Research on the microbial degradation of sulfonamide antibiotics, which shares structural similarities with this compound, discovered a novel pathway initiated by ipso-hydroxylation followed by fragmentation. This process, demonstrated in Microbacterium sp. strain BR1, efficiently eliminates these compounds, suggesting potential environmental bioremediation applications (Ricken et al., 2013).

Antitumor Applications

A study on 4-Hydroxy-3-(3-(phenylureido)benzenesulfonamides, structurally related to this compound, revealed their potential in treating hypoxic tumors overexpressing carbonic anhydrase IX. These compounds, particularly the most potent derivative 11, showed significant in vitro selective inhibition of tumor-associated carbonic anhydrase isoforms IX and XII, indicating their promising role in anticancer therapy (Bozdağ et al., 2018).

Water-Soluble Ligand Complexes

Research involving water-soluble amine phenols, related to the structure of this compound, has demonstrated the potential for complex formation with aluminum(III), gallium(III), and indium(III). These complexes, due to their stability and solution structures, offer insights into the development of new materials and catalysts for various chemical reactions (Caravan & Orvig, 1997).

Antimicrobial and Antifungal Activity

Sulfonamide-derived compounds, including transition metal complexes of structures akin to this compound, have shown moderate to significant antimicrobial and good antifungal activity against various strains. This suggests their potential use in developing new antimicrobial agents (Chohan & Shad, 2011).

Mechanism of Action

While the specific mechanism of action for 2-(4-Aminophenoxy)ethane-1-sulfonamide is not mentioned, sulfonamides in general have been known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase . They play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding getting the compound in eyes, on skin, or on clothing, and avoiding ingestion and inhalation .

Future Directions

As for future directions, it’s important to note that the compound is currently used for research purposes . Further studies could explore its potential applications in various fields.

Properties

IUPAC Name

2-(4-aminophenoxy)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S/c9-7-1-3-8(4-2-7)13-5-6-14(10,11)12/h1-4H,5-6,9H2,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMWXBXLAUSXLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCCS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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